molecular formula C18H15NO3 B2927805 N-(2,4-Dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 301234-67-3

N-(2,4-Dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2927805
CAS No.: 301234-67-3
M. Wt: 293.322
InChI Key: YIJSSWZCBJHMEO-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide is a coumarin-based carboxamide derivative characterized by a 2-oxo chromene core and a 2,4-dimethylphenyl substituent at the carboxamide position. Coumarins are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-11-7-8-15(12(2)9-11)19-17(20)14-10-13-5-3-4-6-16(13)22-18(14)21/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJSSWZCBJHMEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 2,4-dimethylphenylamine with 2-oxo-2H-chromene-3-carboxylic acid under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the purification of the compound might involve techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,4-Dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new synthetic strategies.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of polymers and other industrially relevant materials.

Mechanism of Action

The mechanism of action of N-(2,4-Dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with DNA or RNA, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Modifications on the Chromene Core

6-Bromo-N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide
  • Structural Difference : A bromine atom is introduced at position 6 of the chromene ring.
  • The molecular weight increases to 372.21 g/mol (vs. 293.32 g/mol for the parent compound), which could affect pharmacokinetics .
N-(2,4-Dimethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide
  • Structural Difference : Methoxy groups replace methyl groups on the phenyl ring, and an additional methoxy group is added at position 6 of the chromene.
  • Impact : Methoxy groups improve solubility in polar solvents due to their electron-donating properties. The predicted pKa of 10.73 suggests moderate basicity, which may influence ionization under physiological conditions .

Modifications on the Phenyl Ring

N-(3',4'-Dimethylphenyl)-4-oxo-4H-chromene-3-carboxamide (C27)
  • Structural Difference : The oxo group shifts to position 4 of the chromene, and methyl groups are at positions 3' and 4' on the phenyl ring.
  • Impact : The 4-oxo chromene system may adopt different tautomeric forms compared to 2-oxo derivatives, altering electronic distribution and stability. The shifted methyl groups could modify steric interactions in target binding .
N-(2-Methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
  • Structural Difference : A single methoxy group replaces the methyl groups at the ortho position on the phenyl ring.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
N-(2,4-Dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide C₁₈H₁₅NO₃ 293.32 2,4-dimethylphenyl Moderate lipophilicity
6-Bromo derivative C₁₈H₁₄BrNO₃ 372.21 6-Bromo, 2,4-dimethylphenyl Enhanced halogen bonding potential
N-(2,4-Dimethoxyphenyl)-6-methoxy derivative C₁₉H₁₇NO₆ 355.34 2,4-dimethoxy, 6-methoxy High solubility, pKa ~10.73
C27 C₁₈H₁₅NO₃ 293.32 3',4'-dimethyl, 4-oxo chromene Altered tautomerism

Biological Activity

N-(2,4-Dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological mechanisms, research findings, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of chromene derivatives, characterized by a chromene core with a carboxamide functional group. Its molecular formula is C18H17NO3C_{18}H_{17}NO_3, and it features a 2,4-dimethylphenyl substituent that can influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. It may also modulate the activity of enzymes linked to cancer progression.
  • Receptor Modulation : It interacts with specific cellular receptors, which can lead to altered signal transduction pathways. This modulation may have implications for conditions such as cancer and chronic inflammation.
  • Genomic Interactions : The compound may bind to DNA or RNA, affecting gene expression and cellular functions, which can further contribute to its therapeutic effects.

Biological Activities

This compound exhibits several notable biological activities:

1. Anti-inflammatory Activity

Research indicates that this compound can significantly reduce markers of inflammation in vitro and in vivo. For instance, studies have demonstrated its efficacy in inhibiting pro-inflammatory cytokines in cell cultures .

2. Anticancer Properties

The compound has shown promise in various cancer models. In vitro studies have reported that it induces apoptosis in cancer cells through the activation of apoptotic pathways. The mechanism involves the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

3. Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against a range of bacterial strains. Its effectiveness varies depending on the microbial target and concentration used.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Case Study on Inflammation : A study evaluated the compound's effect on lipopolysaccharide (LPS)-induced inflammation in mice. Results showed a significant reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .
  • Cancer Cell Line Studies : In a series of experiments using various cancer cell lines (e.g., breast and lung cancer), treatment with this compound resulted in reduced cell viability and increased apoptosis rates compared to control groups .
  • Antibacterial Efficacy : In vitro testing against Staphylococcus aureus indicated that the compound exhibits dose-dependent antibacterial activity, making it a candidate for further exploration as an antimicrobial agent.

Data Table: Summary of Biological Activities

Activity TypeMechanismModel/Study TypeKey Findings
Anti-inflammatoryEnzyme inhibitionIn vivo (mouse model)Reduced TNF-alpha and IL-6 levels
AnticancerInduction of apoptosisIn vitro (various cancer cell lines)Decreased cell viability
AntimicrobialBacterial growth inhibitionIn vitro (Staphylococcus aureus)Dose-dependent antibacterial activity

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